molecular formula C16H14N2O3 B2919228 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929974-89-0

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Cat. No.: B2919228
CAS No.: 929974-89-0
M. Wt: 282.299
InChI Key: YRAWMBYNBCRYGR-UHFFFAOYSA-N
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Description

4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is a chemical compound with the molecular formula C16H14N2O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=CC1=CC=C (C=C1)OCC2=CN3C (C (C)=CC=C3)=N2 . This indicates that the compound contains an imidazo[1,2-a]pyridine ring attached to a benzoic acid group via a methoxy bridge .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 282.3 .

Scientific Research Applications

Chemistry and Properties of Analogues

Fascinating Variability in Chemistry : Research on compounds containing similar structures, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), reveals a broad range of chemical properties and applications. These studies cover preparation procedures, properties, and the formation of complex compounds, highlighting the potential for further investigation into unknown analogues of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry Applications

Benzimidazole Derivatives and Pharmacological Functions : Benzimidazole, a core structure related to the query compound, plays a significant role in medicinal chemistry due to its wide range of pharmacological functions. These functions include antimicrobial, antiviral, and anticancer activities, among others. The versatility of benzimidazole derivatives underscores the potential for analogues like this compound to serve as a basis for developing new therapeutic agents (Vasuki et al., 2021).

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines : Analogues containing quinazoline or pyrimidine rings, similar in complexity to the compound , have been researched for their applications in optoelectronic materials. These materials, including luminescent molecules and chelate compounds, highlight the potential of complex heterocyclic compounds in developing novel materials for electronic and photonic devices (Lipunova et al., 2018).

Environmental Impact and Safety

Parabens in Aquatic Environments : Although not directly related to the compound of interest, research on the environmental impact of parabens, which share some functional group similarities, offers insights into the broader implications of chemical usage and its fate in natural settings. This research examines the occurrence, fate, and behavior of parabens, providing a framework for considering the environmental aspects of related compounds (Haman et al., 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-3-2-8-18-9-13(17-15(11)18)10-21-14-6-4-12(5-7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAWMBYNBCRYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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